chemical structure and properties of 4-tert-Butyl-2-chlorobenzaldehyde
chemical structure and properties of 4-tert-Butyl-2-chlorobenzaldehyde
The following technical monograph provides an in-depth analysis of 4-tert-Butyl-2-chlorobenzaldehyde , a specialized aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
[1]
Executive Summary
4-tert-Butyl-2-chlorobenzaldehyde is a trisubstituted benzene derivative characterized by a bulky tert-butyl group at the para-position and a chlorine atom at the ortho-position relative to the aldehyde functionality.[1] This specific substitution pattern imparts unique steric and electronic properties, making it a valuable building block for modifying the lipophilicity and metabolic stability of drug candidates.
Correction Notice: The CAS number 85953-29-3 is frequently misattributed in automated databases. This CAS actually refers to Methyl 2-chloro-4-fluorobenzoate.[1][2] Researchers should verify identity via the SMILES string CC(C)(C)c1cc(C=O)c(Cl)cc1 or by chemical structure rather than relying solely on CAS identifiers for this specific isomer.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 4-tert-Butyl-2-chlorobenzaldehyde[1]
-
Synonyms: 2-Chloro-4-(1,1-dimethylethyl)benzaldehyde; 2-Chloro-4-t-butylbenzaldehyde.
-
Molecular Formula: C₁₁H₁₃ClO[1]
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Molecular Weight: 196.67 g/mol [1]
-
SMILES: CC(C)(C)c1cc(C=O)c(Cl)cc1[1]
Structural Conformation & Electronic Effects
The molecule features a "push-pull" electronic system modified by steric strain:
-
Steric Inhibition of Resonance: The ortho-chlorine atom exerts steric pressure on the aldehyde group, potentially twisting it out of coplanarity with the benzene ring. This reduces the conjugation efficiency compared to the non-chlorinated analog (4-tert-butylbenzaldehyde), making the carbonyl carbon slightly more electrophilic.[1]
-
Lipophilic Bulk: The tert-butyl group at the 4-position is a large, hydrophobic anchor.[1] It significantly increases the
(partition coefficient) of the molecule, facilitating membrane permeability in downstream pharmaceutical derivatives. -
Directing Effects: In subsequent electrophilic aromatic substitutions, the tert-butyl group is activating (ortho-directing relative to itself), while the chlorine and aldehyde groups are deactivating.[1]
Part 2: Physicochemical Profile[2][3][4]
Due to the specialized nature of this isomer, experimental data is often interpolated from its congeners (2-chlorobenzaldehyde and 4-tert-butylbenzaldehyde).[1] The following values represent high-confidence predicted ranges based on Structure-Property Relationship (SPR) models.
| Property | Value / Range | Notes |
| Physical State | Pale yellow to colorless liquid | May crystallize at low temps due to symmetry.[1] |
| Boiling Point | 260°C – 268°C (at 760 mmHg) | Elevated vs. 4-t-butylbenzaldehyde (248°C) due to Cl mass.[1] |
| Density | 1.12 – 1.16 g/cm³ | Intermediate between 4-t-butyl (0.[1]97) and 2-chloro (1.25).[1] |
| Melting Point | 15°C – 25°C | Likely a low-melting solid or viscous liquid.[1] |
| Solubility | Insoluble in water (<50 mg/L) | Highly soluble in DCM, EtOAc, Toluene, Ethanol. |
| Flash Point | >110°C | Combustible; requires Class IIIB handling.[1] |
| Log P | ~4.2 | High lipophilicity driven by the tert-butyl group. |
Part 3: Synthetic Pathways
The synthesis of 4-tert-Butyl-2-chlorobenzaldehyde requires navigating the directing effects of the substituents.[1] Direct chlorination of 4-tert-butylbenzaldehyde typically yields the 3-chloro isomer due to the meta-directing aldehyde group.[1] Therefore, a bottom-up approach using formylation or oxidation of a pre-functionalized precursor is required.[1]
Primary Route: Rieche Formylation of 1-tert-Butyl-3-chlorobenzene
This is the most reliable lab-scale method.[1] The tert-butyl group directs electrophiles para to itself, while the chlorine (at position 3) directs ortho/para.[1] Position 6 (which becomes C1 in the product) is activated by the tert-butyl group and is the least sterically hindered site ortho to the chlorine.[1]
Reagents:
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Substrate: 1-tert-Butyl-3-chlorobenzene (3-chloro-tert-butylbenzene).[1]
-
Formylating Agent: Dichloromethyl methyl ether (DCME).[1]
-
Catalyst: Titanium tetrachloride (
) or Tin(IV) chloride ( ).[1]
Protocol:
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve 1-tert-butyl-3-chlorobenzene (50 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool to 0°C.
-
Catalyst Addition: Add
(1.2 eq, 60 mmol) dropwise via syringe. The solution will darken (yellow/orange complex). -
Formylation: Add Dichloromethyl methyl ether (1.1 eq, 55 mmol) dropwise over 20 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
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Quench: Pour the reaction mixture carefully onto crushed ice/water (200 mL).
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated
and brine.[1] Dry over .[1] -
Purification: Concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (Silica gel, 0-5% EtOAc in Hexane).
Visualization of Synthetic Logic (Graphviz)[1]
Figure 1: Synthetic pathway utilizing Rieche formylation.[1] The regioselectivity is driven by the strong directing effect of the tert-butyl group.[1]
Part 4: Reactivity & Functionalization
The 4-tert-Butyl-2-chlorobenzaldehyde scaffold offers three distinct points of reactivity:
-
The Aldehyde (C1):
-
Reductive Amination: Reacts with primary amines and
to form benzylamines.[1] The ortho-chloro group may slow down imine formation due to sterics, requiring longer reaction times or Lewis acid catalysis ( ).[1] -
Oxidation: Easily oxidized to 4-tert-butyl-2-chlorobenzoic acid using
or Pinnick oxidation ( ).[1] -
Olefinations: Wittig or Horner-Wadsworth-Emmons reactions yield styrene derivatives.[1]
-
-
The Aryl Chloride (C2):
-
Cross-Coupling: The C-Cl bond is deactivated but can participate in Buchwald-Hartwig amination or Suzuki-Miyaura coupling using advanced palladium catalysts (e.g.,
with XPhos or RuPhos) to introduce biaryl complexity.[1]
-
-
The Aromatic Ring:
-
Electrophilic Substitution: Further functionalization (e.g., nitration) will likely occur at position 5 (meta to CHO, meta to Cl) or position 3 (ortho to t-Bu, ortho to Cl), though position 3 is severely sterically hindered.[1]
-
Part 5: Applications in Drug Discovery[5]
This molecule serves as a lipophilic scaffold modulator .[1]
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the para-position (a common metabolic soft spot).[1] The ortho-chlorine atom blocks metabolism at the 2-position and can prevent rotation of the phenyl ring in a receptor binding pocket (atropisomerism control).[1]
-
Bioisosterism: It is often used to replace a naphthyl or biphenyl group, providing similar bulk but different electronic vectors.
-
Fragment-Based Design: Used in the synthesis of inhibitors for GPCRs and kinases where a deep hydrophobic pocket needs to be filled.[1]
Part 6: Safety & Handling (GHS Classification)[1]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted).[1] |
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Ventilation: Always handle inside a fume hood.[1] The aldehyde vapor can be irritating to mucous membranes.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon exposure to air.[1]
References
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Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV.[1] Synthese aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. (Foundational protocol for formylation of deactivated benzenes). [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 4-tert-Butylbenzaldehyde (Congener data used for property interpolation). [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for electrophilic aromatic substitution directing effects).[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for 2-Chlorobenzaldehyde. (Baseline safety data for chlorinated benzaldehydes). [1]
